Tert-butyl (3-ethylpiperidin-3-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

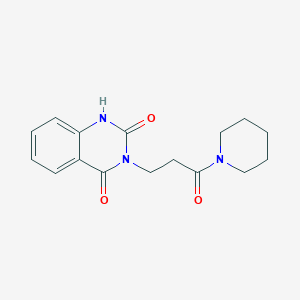

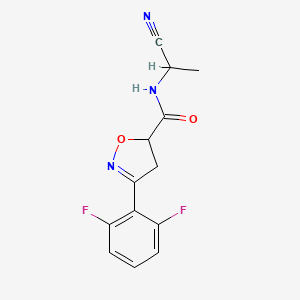

Tert-butyl (3-ethylpiperidin-3-yl)carbamate is a chemical compound with the molecular formula C12H24N2O2 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Chemical Reactions Analysis

Tert-butyl carbamate is a valuable intermediate for the synthesis of various pharmaceuticals and bioactive molecules . It is a prodrug of ®-3-aminopiperidine, which is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) .Physical And Chemical Properties Analysis

Tert-butyl (3-ethylpiperidin-3-yl)carbamate has a molecular weight of 228.33 . The exact physical and chemical properties such as boiling point, melting point, and density are not available .科学的研究の応用

Synthetic and Crystallographic Studies

Tert-butyl (3-ethylpiperidin-3-yl)carbamate has been involved in synthetic and crystallographic studies. For instance, (Kant, Singh, & Agarwal, 2015) explored the synthesis of a related compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, through its crystallographic characterization. This study involved single crystal X-ray diffraction and other analytical techniques, providing insights into the compound's non-planar conformation and intermolecular interactions.

Synthesis of Protease Inhibitors

The compound has been utilized in the synthesis of protease inhibitors. In a study by (Ghosh, Cárdenas, & Brindisi, 2017), tert-butyl carbamate derivatives were synthesized through enantioselective syntheses. This process involved asymmetric syn- and anti-aldol reactions, leading to the creation of potent β-secretase inhibitors.

Involvement in Halogen Bonding Studies

Research by (Baillargeon et al., 2017) on tert-butyl carbamate derivatives highlighted their role in the study of halogen bonding. These compounds were found to be part of an isostructural family of compounds, contributing to the understanding of hydrogen and halogen bonds in crystal structures.

Photocatalyzed Cascade Reactions

Tert-butyl carbamate derivatives have been used in photoredox-catalyzed reactions. (Wang et al., 2022) reported the use of tert-butyl carbamate in photocatalyzed amination reactions. This methodology allowed the assembly of diverse amino pyrimidines, expanding the applications of photocatalyzed protocols.

Crystallographic Analysis of Derivatives

The compound's derivatives have been analyzed crystallographically, as shown in a study by (Das et al., 2016). This research focused on the interplay of strong and weak hydrogen bonds in the crystal structures of two carbamate derivatives, providing insights into their molecular environments and interactions.

作用機序

The tert-butyl carbamate becomes protonated in the presence of trifluoroacetic acid (TFA). Loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine. Protonation of amine under the acidic conditions provides the product as the TFA salt .

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-(3-ethylpiperidin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-12(7-6-8-13-9-12)14-10(15)16-11(2,3)4/h13H,5-9H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEAKLWNDDAKIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3-ethylpiperidin-3-yl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2887694.png)

![4,4,4-Trifluoro-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2887695.png)

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2887701.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2887702.png)

![8-chloro-2-(4-methylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2887704.png)

![8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B2887706.png)

![N-(5-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2887711.png)